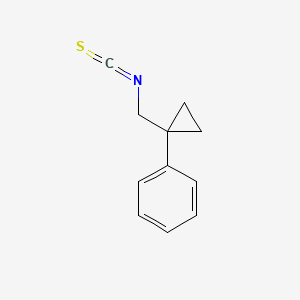

(1-Phenylcyclopropyl)methyl isothiocyanate

Description

Contextualization within Isothiocyanate Chemistry

Isothiocyanates are well-known for their reactivity, primarily as electrophiles. The carbon atom of the -N=C=S group is susceptible to nucleophilic attack, making isothiocyanates valuable precursors for a wide range of sulfur and nitrogen-containing compounds. This reactivity is the foundation of their utility in organic synthesis.

The structure of (1-phenylcyclopropyl)methyl isothiocyanate incorporates a unique combination of a rigid cyclopropyl (B3062369) ring and a phenyl group. This sterically demanding and conformationally constrained framework can influence the reactivity of the isothiocyanate group and impart specific properties to the resulting derivatives.

Significance as a Versatile Synthetic Intermediate

The principal significance of this compound lies in its role as a versatile synthetic intermediate. lookchem.com The isothiocyanate group can readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to form substituted thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are fundamental in the construction of more complex molecular architectures. The presence of the phenylcyclopropylmethyl moiety can be strategically utilized to introduce this specific structural motif into target molecules, potentially influencing their biological activity or material properties.

Role as a Tool in Chemical Research

In chemical research, this compound serves as a valuable tool for the exploration of new chemical space. lookchem.com Its unique structure allows chemists to synthesize novel compounds that can be screened for potential applications in medicinal chemistry and materials science. The reactivity of the isothiocyanate group enables its use in the development of new synthetic methodologies and the construction of libraries of compounds for high-throughput screening.

Structure

3D Structure

Properties

CAS No. |

75180-41-5 |

|---|---|

Molecular Formula |

C11H11NS |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

[1-(isothiocyanatomethyl)cyclopropyl]benzene |

InChI |

InChI=1S/C11H11NS/c13-9-12-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-8H2 |

InChI Key |

LOQAGKKIXWJZSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN=C=S)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylcyclopropyl Methyl Isothiocyanate

Precursor-Based Synthesis Routes

The most common and direct methods for synthesizing (1-Phenylcyclopropyl)methyl isothiocyanate begin with precursors that already contain the 1-phenylcyclopropylmethyl scaffold. These routes then focus on the efficient conversion of a functional group on the methyl substituent into the desired isothiocyanate group.

Derivation from Amine Precursors

The primary amine, (1-Phenylcyclopropyl)methylamine, serves as a crucial and readily accessible precursor for the synthesis of this compound. The synthesis of this amine precursor can be achieved through the reduction of 1-phenylcyclopropanecarbonitrile (B1362556). A common method involves the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

A typical synthetic procedure for the amine precursor is as follows:

Reaction: 1-Phenylcyclopropanecarbonitrile is treated with lithium aluminum hydride in diethyl ether at 0°C.

Work-up: The reaction is quenched with water and a sodium hydroxide (B78521) solution. The product is then extracted and purified.

Yield: This reduction typically affords (1-Phenylcyclopropyl)methylamine in good yields, around 74%.

Once the amine precursor is obtained, it can be converted into the corresponding isothiocyanate through various methods, most of which involve the use of carbon disulfide.

Utilization of Dithiocarbamate (B8719985) Intermediates

A widely employed strategy for the conversion of primary amines to isothiocyanates involves the formation of a dithiocarbamate salt as an intermediate. This intermediate is then subjected to decomposition or desulfurization to yield the final isothiocyanate product. rsc.org

The general two-step process is as follows:

Formation of Dithiocarbamate Salt: The primary amine, (1-Phenylcyclopropyl)methylamine, is reacted with carbon disulfide (CS₂) in the presence of a base. Common bases include triethylamine (B128534) (Et₃N), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃). This reaction forms the corresponding dithiocarbamate salt in situ.

Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. A variety of reagents have been developed for this step, each with its own advantages and substrate scope.

| Desulfurizing Agent | Reaction Conditions | Notes |

| Tosyl chloride (TsCl) | Triethylamine, Carbon disulfide | A facile and general protocol. thieme-connect.de |

| Cyanuric chloride (TCT) | Aqueous K₂CO₃, CH₂Cl₂ | A one-pot process suitable for a broad range of amines. d-nb.info |

| Sodium persulfate (Na₂S₂O₈) | Water, Base | A green and efficient method. researchgate.net |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) | Microwave irradiation or aqueous medium | Effective for both aliphatic and aromatic amines. mdpi.com |

| Phenyl chlorothionoformate | Solid NaOH, CH₂Cl₂ | Can be a one-pot or two-step process. thieme-connect.de |

Functional Group Transformations for Isothiocyanate Formation

Beyond the dithiocarbamate route, other functional group transformations can be employed to generate the isothiocyanate moiety. These methods often involve different types of precursors and reagents.

One established method is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). wiley-vch.de However, due to the high toxicity and volatility of thiophosgene, its use is generally avoided in modern synthetic chemistry. wiley-vch.de

Another approach involves the use of thiocarbamoyl halides. For instance, N,N-dialkylthiocarbamoyl halides can react with primary amines to form isothiocyanates, a method particularly useful for weakly basic amines. wiley-vch.de

More recent developments have focused on safer and more versatile reagents. For example, the use of chlorothionoformates in combination with a base provides an efficient route to isothiocyanates from primary amines. thieme-connect.denih.gov This method can be performed as a one-pot or a two-step procedure, accommodating a range of electronic properties in the amine substrate. nih.gov

Visible-light photocatalysis has also emerged as a mild and efficient method for synthesizing isothiocyanates from primary amines and carbon disulfide, utilizing a photocatalyst like Rose Bengal under green LED light. acs.org

Stereoselective Synthesis of the Cyclopropyl (B3062369) Moiety

The 1-phenylcyclopropyl moiety of the target molecule is achiral. However, the principles of stereoselective synthesis are crucial when considering analogues or derivatives that may possess stereocenters. The asymmetric synthesis of 1-phenylcyclopropane derivatives often starts from styrene (B11656) or its derivatives.

Catalytic asymmetric cyclopropanation is a powerful tool for constructing chiral cyclopropane (B1198618) rings with high enantioselectivity. This typically involves the reaction of an alkene with a carbene precursor, catalyzed by a chiral transition metal complex.

Several catalytic systems have been developed for the asymmetric cyclopropanation of styrenes:

Cobalt-Porphyrin Complexes: Chiral cobalt(II) porphyrin complexes have been shown to be highly effective catalysts for the diastereoselective and enantioselective cyclopropanation of a wide range of styrene derivatives. acs.org These reactions can be performed under mild conditions and often exhibit high yields and excellent enantiomeric excesses. acs.org

Rhodium-Catalyzed Reactions: Chiral rhodium(II) catalysts are also widely used for asymmetric cyclopropanation reactions of styrenes with diazoacetates, providing access to cyclopropane products with high diastereoselectivity and enantioselectivity. sigmaaldrich.com

Biocatalysis: Evolved enzymes, such as variants of myoglobin, can catalyze the asymmetric cyclopropanation of allyl diazoacetamides to produce fused cyclopropane-γ-lactams with high enantioselectivity. wikipedia.org While not directly applicable to the synthesis of the target molecule, this demonstrates the potential of biocatalysis in constructing chiral cyclopropane systems.

These stereoselective methods primarily yield cyclopropyl esters or amides, which would then require further functional group manipulations to be converted into the (1-Phenylcyclopropyl)methylamine precursor.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthesis of this compound can be approached from a green chemistry perspective.

For the Isothiocyanate Formation:

Water as a Solvent: The use of water as a solvent for the reaction of amines with carbon disulfide and subsequent desulfurization is a significant green improvement. researchgate.net For example, a method utilizing sodium persulfate as the desulfurizing agent in water has been developed, offering an environmentally benign alternative to organic solvents. researchgate.net

Catalytic Methods: The development of catalytic methods, such as the visible-light photocatalytic synthesis of isothiocyanates, reduces the need for stoichiometric and often toxic reagents. acs.org

Mechanochemistry: Ball-milling techniques for Simmons-Smith cyclopropanation have been developed, offering a solvent-free approach to the synthesis of the cyclopropane ring. rsc.org

For the Cyclopropane Ring Synthesis:

On-Water Synthesis: A metal- and catalyst-free cyclopropanation of diazo compounds with electron-deficient alkenes has been developed using water as the sole solvent, which dramatically increases the reaction efficiency. rsc.org

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation can accelerate reactions and reduce energy consumption. mdpi.com Mechanochemistry, or ball milling, provides a solvent-free method for certain cyclopropanation reactions. rsc.org

Safer Reagents: Research into replacing hazardous reagents like diiodomethane (B129776) in Simmons-Smith type reactions with greener alternatives is an active area of investigation.

By integrating these green chemistry principles, the synthesis of this compound and its precursors can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of 1 Phenylcyclopropyl Methyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Carbon

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of isothiocyanates, allowing for the formation of diverse molecular architectures.

Reactions with Amines and Thiols

(1-Phenylcyclopropyl)methyl isothiocyanate is expected to react readily with primary and secondary amines. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This nucleophilic addition leads to the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea (B124793) adduct.

Similarly, thiols can act as nucleophiles, attacking the isothiocyanate carbon. The reaction mechanism is analogous to that with amines, with the sulfur atom of the thiol initiating the nucleophilic attack. This leads to the formation of a dithiocarbamate (B8719985). The rate of these reactions can be influenced by the nucleophilicity of the amine or thiol, steric hindrance around the nucleophilic center and the isothiocyanate group, and the solvent used.

Formation of Thioureas and Dithiocarbamates

The reaction between this compound and amines is a reliable method for the synthesis of N,N'-disubstituted and N,N',N'-trisubstituted thioureas. These compounds are of significant interest in medicinal chemistry and materials science. For instance, the reaction with a primary amine, R-NH₂, would yield a thiourea with the structure (1-Phenylcyclopropyl)methyl-NH-C(S)-NH-R.

The addition of thiols (R-SH) to this compound results in the formation of dithiocarbamates, specifically S-alkyl/aryl (1-phenylcyclopropyl)methyldithiocarbamates. These compounds also have applications in various fields, including as ligands for metal complexes and in the synthesis of vulcanization accelerators.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile | Product Class | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Thiourea | (1-Phenylcyclopropyl)methyl-NH-C(S)-NH-R |

| Secondary Amine (R₂NH) | Thiourea | (1-Phenylcyclopropyl)methyl-NH-C(S)-NR₂ |

Cycloaddition Reactions Involving the Isothiocyanate Moiety

These reactions provide a powerful tool for the synthesis of heterocyclic compounds. The feasibility and outcome of a cycloaddition reaction are highly dependent on the nature of the reacting partner, the reaction conditions (e.g., thermal or photochemical), and the presence of catalysts. The phenyl and cyclopropyl (B3062369) substituents on the this compound molecule may influence the electronic and steric properties of the isothiocyanate group, thereby affecting its reactivity in cycloadditions.

Degradation Pathways and Reaction Products

The stability of this compound is an important consideration, particularly in environmental and biological contexts. The isothiocyanate functional group can be susceptible to degradation through hydrolytic and oxidative pathways.

Hydrolytic Stability and Products

The hydrolysis of isothiocyanates is a well-documented process, the rate of which is typically dependent on pH. In aqueous environments, this compound is expected to undergo hydrolysis. The reaction is initiated by the nucleophilic attack of water on the isothiocyanate carbon. This leads to the formation of an unstable thiocarbamic acid intermediate. This intermediate readily decomposes, losing carbonyl sulfide (B99878) (COS) and yielding the corresponding primary amine, (1-phenylcyclopropyl)methanamine (B1212845). The stability of the isothiocyanate is generally greater in neutral and acidic conditions and decreases in basic media.

Table 2: Predicted Hydrolytic Degradation Products

| Reactant | Intermediate | Final Product |

|---|

Oxidative Degradation Mechanisms

Isothiocyanates can be susceptible to oxidative degradation. For instance, studies on the atmospheric degradation of volatile isothiocyanates like methyl isothiocyanate have shown that reaction with hydroxyl radicals is a significant degradation pathway. This reaction can lead to the formation of the corresponding isocyanate. By analogy, the oxidative degradation of this compound could potentially yield (1-phenylcyclopropyl)methyl isocyanate as a primary product. The presence of the phenyl and cyclopropyl groups may also provide other sites for oxidative attack, leading to a more complex mixture of degradation products depending on the specific oxidant and reaction conditions.

Research Findings on the Chemical Reactivity of this compound Remain Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of available scientific databases and chemical literature, specific kinetic and thermodynamic data for the key reactions of this compound are not publicly documented.

While the isothiocyanate functional group is known for its diverse reactivity and has been the subject of numerous mechanistic studies, detailed quantitative investigations into the reaction rates, activation energies, and thermodynamic parameters of this compound, in particular, appear to be absent from the current body of scientific publications.

Isothiocyanates, in general, are recognized for their utility as intermediates in organic synthesis. lookchem.com Their reactivity is characterized by the electrophilic nature of the central carbon atom in the -N=C=S group, making them susceptible to nucleophilic attack. This reactivity is fundamental to their application in the synthesis of a wide array of compounds.

Studies on other isothiocyanates, such as allyl isothiocyanate, have explored their reaction kinetics, for instance, in hydrolysis reactions where the process can follow pseudo-first-order kinetics. researchgate.netsrce.hr Additionally, the thermal stability and degradation of various isothiocyanates have been investigated, highlighting the influence of their chemical structure on reactivity. researchgate.net Computational studies, using methods like density functional theory, have also been employed to analyze the antioxidant properties and reaction mechanisms of some isothiocyanate derivatives. nih.gov

However, the unique structural feature of the (1-phenylcyclopropyl)methyl group attached to the isothiocyanate moiety introduces a layer of complexity that distinguishes it from more commonly studied analogues. The cyclopropyl ring, with its inherent ring strain and unique electronic properties, can significantly influence the reactivity of the adjacent isothiocyanate group. The phenyl substituent on the cyclopropane (B1198618) ring further modifies these electronic and steric factors.

The absence of specific kinetic and thermodynamic data for this compound in the public domain means that a detailed quantitative analysis of its key reactions cannot be provided at this time. Such studies would be essential to fully understand the reaction mechanisms, predict reaction outcomes, and optimize conditions for its use in chemical synthesis. Future research in this area would be necessary to elucidate the specific kinetic and thermodynamic profiles of this compound's reactions.

Derivatives and Analogues of 1 Phenylcyclopropyl Methyl Isothiocyanate

Design Principles for Structural Modification of the (1-Phenylcyclopropyl)methyl Core

The (1-Phenylcyclopropyl)methyl core is a unique structural motif that offers several avenues for modification. The design of new derivatives is guided by established medicinal chemistry principles to enhance desired properties while minimizing potential liabilities. The cyclopropane (B1198618) ring, in particular, imparts conformational rigidity and unique electronic properties. nih.gov Its strong C-H bonds can increase metabolic stability and influence binding affinity to biological targets. nih.gov

Structural modifications typically target the phenyl ring and the cyclopropylmethyl linker.

Phenyl Ring Substitution: The aromatic phenyl ring is a prime target for substitution to modulate the molecule's physicochemical properties. Introducing substituents can alter lipophilicity, electronic character, and metabolic stability. For example, adding electron-withdrawing groups (e.g., halogens like fluorine or chlorine) can modify the electronic nature of the ring and potentially block sites of metabolic oxidation. Conversely, electron-donating groups (e.g., methoxy) can also be used to probe interactions with biological targets.

Modification of the Cyclopropane Ring: While less common due to the potential complexity of synthesis, modifications to the cyclopropane ring itself can be considered. The introduction of substituents on the ring could further constrain the molecule's conformation, which may lead to improved selectivity for a specific biological target.

Alteration of the Methyl Linker: The methylene (B1212753) (-CH2-) group linking the cyclopropyl (B3062369) ring to the isothiocyanate can also be a point of modification. Homologation (inserting additional methylene groups) or introducing branching could alter the spatial relationship between the core and the functional group, impacting biological activity.

The following table summarizes the key design principles and their rationales.

| Modification Strategy | Rationale | Potential Outcomes |

| Phenyl Ring Substitution | Modulate electronics, lipophilicity, and metabolic stability. | Altered solubility, cell permeability, binding affinity, and in vivo half-life. |

| Cyclopropane Ring Substitution | Introduce steric constraints; alter conformation. | Enhanced binding selectivity and potency. |

| Linker Modification | Adjust the distance and orientation of the isothiocyanate group relative to the core structure. | Optimized interaction with target binding sites. |

Synthesis of Novel Scaffolds Incorporating the (1-Phenylcyclopropyl)methyl Moiety

The creation of new molecular scaffolds that include the (1-phenylcyclopropyl)methyl moiety is essential for exploring new chemical space and developing compounds with novel properties. A common synthetic strategy involves preparing a key intermediate, such as 1-phenylcyclopropane carboxylic acid or (1-phenylcyclopropyl)methanamine (B1212845), which can then be incorporated into larger, more complex structures.

One reported method for synthesizing the core structure starts with a substituted 2-phenylacetonitrile. nih.gov This starting material undergoes a cyclopropanation reaction with 1,2-dibromoethane (B42909) using a base to yield the 1-phenylcyclopropanecarbonitrile (B1362556) intermediate. nih.gov Subsequent hydrolysis of the nitrile group provides the versatile 1-phenylcyclopropane carboxylic acid. nih.gov

From this carboxylic acid intermediate, a variety of scaffolds can be accessed:

Amide Coupling: The carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU) to form 1-phenylcyclopropane carboxamides. nih.gov This approach allows for the introduction of various substituents and functional groups.

Reduction and Functionalization: The carboxylic acid can be reduced to the corresponding alcohol, which can then be converted to other functional groups. Alternatively, a Curtius or Hofmann rearrangement of the carboxylic acid derivative can yield (1-phenylcyclopropyl)methanamine. This amine is a crucial building block that can be used in reactions such as:

Reductive amination with aldehydes or ketones.

Acylation to form amides.

Reaction with carbon disulfide to form a dithiocarbamate (B8719985), which can then be converted to the target isothiocyanate. nih.gov

The concept of "scaffold hopping," where core structures are replaced with geometrically or electronically similar moieties, can also be applied. nih.gov By using the (1-phenylcyclopropyl)methyl moiety as a foundational piece, chemists can merge it with other known pharmacophores or heterocyclic systems to generate entirely new classes of compounds. nih.gov

Isothiocyanate Functional Group Variations and Bioisosteric Replacements

The isothiocyanate (-N=C=S) group is a reactive electrophile that plays a critical role in the activity of many compounds. However, its reactivity can also lead to non-specific interactions or metabolic instability. Therefore, replacing it with bioisosteres—groups with similar physical or chemical properties that elicit a similar biological response—is a common strategy in drug design. cambridgemedchemconsulting.comspirochem.com Bioisosteric replacement aims to improve a molecule's pharmacokinetic or toxicological profile while retaining its desired biological activity. spirochem.combenthamscience.com

Functional Group Variations: Minor variations can be made to the isothiocyanate group itself, primarily by altering the linker that attaches it to the core scaffold, as discussed in section 4.1.

Bioisosteric Replacements: More significant changes involve replacing the entire isothiocyanate moiety with another functional group that mimics its key properties, such as size, shape, and electronic profile. drughunter.com

Thiocyanate (B1210189) (-S-C≡N): As a structural isomer of isothiocyanate, thiocyanate offers a similar atomic composition but with different connectivity and geometry. wikipedia.org It is generally less electrophilic than isothiocyanate.

Isocyanate (-N=C=O): This is a close analogue where the sulfur atom is replaced by oxygen. Isocyanates are also electrophilic but have different reactivity profiles and hydrogen bonding capabilities compared to isothiocyanates.

Nitrile (-C≡N): The nitrile or cyano group is a common bioisostere for various functional groups. It is a polar group that can act as a hydrogen bond acceptor and is significantly more stable and less reactive than an isothiocyanate.

Other Electrophilic Groups: Other "warheads" that can react with nucleophilic residues (like cysteine) in a biological target might be considered. These include vinyl sulfones, acrylamides, and other Michael acceptors.

Heterocyclic Rings: In some contexts, non-classical bioisosteres like certain five-membered heterocyclic rings (e.g., oxadiazoles, thiadiazoles) can be used to replace the isothiocyanate group. drughunter.com These rings can mimic the steric profile and act as hydrogen bond acceptors, but they lack the electrophilic character.

The table below outlines potential bioisosteric replacements for the isothiocyanate group.

| Functional Group | Structure | Key Properties Comparison | Rationale for Replacement |

| Isothiocyanate | -N=C=S | Electrophilic, linear geometry | Parent Functional Group |

| Thiocyanate | -S-C≡N | Less electrophilic, bent geometry | Modulate reactivity, explore isomer effects. |

| Isocyanate | -N=C=O | Highly electrophilic, different H-bonding | Alter reactivity and interactions. |

| Nitrile (Cyano) | -C≡N | Polar, H-bond acceptor, metabolically stable | Increase stability, reduce reactivity. |

| Vinyl Sulfone | -SO₂-CH=CH₂ | Michael acceptor, electrophilic | Provide an alternative reactive mechanism. |

Structure Activity Relationship Sar Studies Centered on 1 Phenylcyclopropyl Methyl Isothiocyanate and Its Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for compounds like (1-Phenylcyclopropyl)methyl isothiocyanate involves a multidisciplinary approach, integrating computational and experimental methodologies.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key in silico tool used to correlate variations in the physicochemical properties of compounds with their biological activities. For a series of this compound analogues, descriptors such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties would be calculated. These descriptors are then used to build mathematical models that can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For this compound derivatives, docking studies can help visualize and quantify the interactions with the active site of a target protein, providing insights into how different substituents might enhance or diminish binding affinity.

Experimental Approaches:

Synthesis of Analogues: A systematic synthesis of derivatives is fundamental to any SAR study. For this compound, this would involve introducing a variety of substituents at different positions on the phenyl and cyclopropyl (B3062369) rings. The synthesis of the parent compound typically involves the conversion of (1-phenylcyclopropyl)methanamine (B1212845) to the corresponding isothiocyanate.

Biological Assays: Once synthesized, the biological activity of each analogue is determined using a panel of in vitro and in vivo assays. These assays are designed to measure specific endpoints, such as enzyme inhibition, receptor binding, or cellular toxicity. The resulting data are then used to build the SAR models.

Influence of Cyclopropyl Ring Substituents on Molecular Activity

The cyclopropyl ring is a unique structural motif that imparts rigidity and specific electronic properties to a molecule. While specific studies on substituted cyclopropyl rings in this compound are lacking, insights can be drawn from the broader field of medicinal chemistry.

Substituents on the cyclopropyl ring can influence the molecule's conformation and its interaction with biological targets. For example, the introduction of small alkyl groups could modulate the steric interactions within a binding pocket. Electron-withdrawing or electron-donating groups on the cyclopropyl ring could alter the electronic properties of the entire molecule, potentially affecting its reactivity and binding affinity.

A hypothetical SAR study could involve the synthesis and evaluation of derivatives with substituents at the 2- and 3-positions of the cyclopropyl ring.

Hypothetical Data Table: Influence of Cyclopropyl Ring Substituents

| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |

| 1a | H | H | Data not available |

| 1b | CH₃ | H | Data not available |

| 1c | H | CH₃ | Data not available |

| 1d | Cl | H | Data not available |

This table is hypothetical and for illustrative purposes only, as specific experimental data for these compounds are not publicly available.

Impact of Phenyl Ring Modifications on Molecular Activity

The phenyl ring in this compound offers a prime site for modification to explore SAR. Studies on other phenylalkyl isothiocyanates have shown that the nature, position, and number of substituents on the phenyl ring can dramatically affect biological activity.

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electron density of the phenyl ring and, by extension, the entire molecule. This can influence the reactivity of the isothiocyanate group and the compound's ability to form key interactions with its biological target.

Steric Effects: The size of the substituent on the phenyl ring can impact how the molecule fits into a binding site. Bulky substituents may cause steric hindrance, leading to a decrease in activity, or they could promote favorable interactions in a large hydrophobic pocket.

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is critical. Different positions will orient the substituent in different regions of the binding site, leading to varied biological responses.

For phenylalkyl isothiocyanates, an increase in the alkyl chain length between the phenyl ring and the isothiocyanate group has been shown to influence inhibitory potency against certain enzymes oup.com. While this compound has a fixed methylene (B1212753) linker, the principles of modifying the phenyl ring remain relevant.

Hypothetical Data Table: Impact of Phenyl Ring Modifications

| Compound ID | Substituent (Position) | Biological Activity (IC50, µM) |

| 2a | H | Data not available |

| 2b | 4-Cl | Data not available |

| 2c | 4-OCH₃ | Data not available |

| 2d | 3-NO₂ | Data not available |

| 2e | 2,4-diCl | Data not available |

This table is hypothetical and for illustrative purposes only, as specific experimental data for these compounds are not publicly available.

Role of the Isothiocyanate Group in Molecular Recognition and Interaction

The isothiocyanate (-N=C=S) group is the pharmacophore of this class of compounds, meaning it is the primary functional group responsible for their biological activity. It is a highly reactive electrophile that can readily react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.

This covalent interaction is a key mechanism of action for many isothiocyanates and is fundamental to their role in molecular recognition. The reactivity of the isothiocyanate group can be modulated by the electronic properties of the rest of the molecule. For instance, electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the isothiocyanate carbon, potentially leading to a higher rate of reaction with its biological target.

Isosteric replacement of the isothiocyanate group with an isoselenocyanate (-N=C=Se) has been shown in other phenylalkyl compounds to result in lower IC50 values, suggesting that the nature of the chalcogen atom in this functional group can also influence biological activity nih.gov.

Mechanistic Studies of Molecular Interactions Involving 1 Phenylcyclopropyl Methyl Isothiocyanate Derivatives

Characterization of Ligand-Target Binding Events

There is no available information in the scientific literature detailing the specific ligand-target binding events of (1-phenylcyclopropyl)methyl isothiocyanate. Research identifying its biological targets, or characterizing the thermodynamics and kinetics of its binding, has not been found.

Elucidation of Molecular Recognition Principles

Without identified biological targets, the molecular recognition principles governing the interaction of this compound remain unelucidated. There are no published studies on the specific intermolecular forces, such as hydrogen bonding, hydrophobic interactions, or covalent interactions, that this compound may form with any biological macromolecule.

Investigation of Biochemical Pathway Modulation

There is a lack of research investigating the effects of this compound on any biochemical pathways. Consequently, no information is available on whether this compound acts as an inhibitor, activator, or modulator of any specific cellular signaling or metabolic pathways.

Allosteric Modulation and Conformational Dynamics

No studies have been published that investigate the potential for this compound to act as an allosteric modulator. Furthermore, there is no available data on the conformational dynamics of this molecule upon binding to a biological target.

Computational and Theoretical Investigations of 1 Phenylcyclopropyl Methyl Isothiocyanate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.

For a molecule like (1-Phenylcyclopropyl)methyl isothiocyanate, DFT calculations can elucidate several key properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.netwuxiapptec.commdpi.com In isothiocyanates, the HOMO is often distributed across the phenyl ring and sulfur atom, while the LUMO is typically centered on the electrophilic carbon atom of the isothiocyanate (-N=C=S) group. researchgate.net This distribution makes the central carbon atom susceptible to nucleophilic attack, which is the characteristic reaction of isothiocyanates. nih.gov

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). researchgate.netnih.gov For this compound, the MEP would likely show a negative potential around the sulfur and nitrogen atoms, indicating regions prone to electrophilic attack, and a positive potential around the central carbon of the isothiocyanate group, confirming its electrophilic nature. Such calculations have been employed on various phenyl isothiocyanates to assess their potential as anticancer agents. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Properties Calculated for this compound

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.3 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.5 D |

| MEP Minimum | Most negative electrostatic potential (site for electrophilic attack) | -45 kcal/mol |

| MEP Maximum | Most positive electrostatic potential (site for nucleophilic attack) | +55 kcal/mol |

Note: The values in Table 1 are hypothetical and serve to illustrate the typical output of quantum chemical calculations. They are based on general principles and data for structurally similar compounds.

Molecular Dynamics Simulations of Conformational Landscape and Flexibility

While quantum calculations often focus on a single, energy-minimized structure, molecules in reality are dynamic entities that constantly flex, bend, and rotate. Molecular Dynamics (MD) simulations are computational methods used to study these movements over time, providing a detailed picture of the molecule's conformational landscape and flexibility. nih.govoup.com

An MD simulation of this compound would involve defining a force field—a set of parameters that describes the potential energy of the atoms and bonds. nih.gov Common force fields for small organic molecules include the CHARMM General Force Field (CGenFF), the General AMBER Force Field (GAFF), and Optimized Potentials for Liquid Simulations (OPLS). rsc.orgnih.gov The molecule would be placed in a simulated environment, such as a box of water molecules, and the forces on each atom would be calculated. By integrating Newton's laws of motion over a series of small time steps, a trajectory is generated that shows how the molecule's position and conformation evolve. bioinformaticsreview.com

For this specific molecule, MD simulations could explore several key aspects of its flexibility:

Phenyl Group Rotation: The simulation can determine the rotational barrier of the phenyl group relative to the cyclopropyl (B3062369) ring.

Isothiocyanate Linker Flexibility: The simulation would reveal the preferred orientations and rotational freedom of the methyl isothiocyanate moiety relative to the cyclopropyl ring.

Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation

| Dihedral Angle | Description | Most Populated Angle(s) |

| C(aryl)-C(aryl)-C(cyclo)-C(cyclo) | Rotation of Phenyl Ring | ±30°, ±150° |

| C(aryl)-C(cyclo)-CH₂-N | Orientation of the Linker | 180° (anti), ±60° (gauche) |

| C(cyclo)-CH₂-N=C | Torsion of Isothiocyanate Group | 90°, 270° |

Note: The data in Table 2 is representative and illustrates the type of information obtained from analyzing an MD simulation trajectory to understand a molecule's preferred shapes.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is essential in drug discovery for predicting how a compound like this compound might interact with biological targets.

The process involves computationally placing the ligand into the binding site of a protein in various orientations and conformations. A "scoring function" is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. Isothiocyanates are known to act as covalent inhibitors by reacting with cysteine residues on proteins. mdpi.com Therefore, docking studies can be used in two ways:

Non-covalent Docking: To predict the initial binding pose of the molecule within the protein's active site before a covalent bond forms.

Covalent Docking: Specialized algorithms can model the formation of the covalent bond between the electrophilic carbon of the isothiocyanate and a nucleophilic residue (like cysteine) on the protein target.

Key protein targets for other isothiocyanates have been identified, with tubulin being a prominent example. nih.govacs.orgnih.gov Docking this compound into the colchicine (B1669291) binding site of tubulin, for instance, could reveal potential interactions and predict its ability to inhibit tubulin polymerization, a known anti-cancer mechanism. nih.gov The results would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Table 3: Example Docking Results for this compound with a Hypothetical Protein Target (e.g., Tubulin)

| Parameter | Value/Description |

| Binding Affinity (Score) | -7.5 kcal/mol |

| Predicted Interactions | Hydrophobic interactions with Val238, Ala316, Leu248 |

| Pi-Pi stacking with Tyr202 | |

| Covalent Target Residue | Cys241 |

| Predicted Covalent Bond Distance | 1.85 Å (C(ligand) - S(cysteine)) |

Note: The data presented in Table 3 is for illustrative purposes only and represents the kind of output generated by a molecular docking simulation.

Predictive Modeling of Reactivity, Selectivity, and Interaction Profiles

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical correlation between a molecule's chemical features and its biological activity or reactivity. wikipedia.orgnih.gov These models can be used to predict the properties of new or untested compounds based on the properties of known molecules.

To build a QSAR model for a series of isothiocyanates including this compound, one would first calculate a range of "molecular descriptors" for each compound. hufocw.orgpharmatutor.orgresearchgate.net These descriptors are numerical values that encode different aspects of the molecule's structure and properties:

Electronic Descriptors: HOMO/LUMO energies, partial charges, dipole moment.

Steric/Topological Descriptors: Molecular weight, surface area, shape indices, number of rotatable bonds.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

Using statistical methods like multiple linear regression, a mathematical equation is developed that links these descriptors to an observed activity (e.g., cytotoxicity, enzyme inhibition). A study on the antimicrobial activity of 26 different isothiocyanates successfully used QSAR to show that partial charge, polarity, reactivity, and shape were key properties. wur.nl Such a model could be used to predict the reactivity of this compound or to design new derivatives with enhanced selectivity for a specific protein target. Given the covalent nature of isothiocyanate interactions, more advanced models may also incorporate quantum mechanical features to specifically predict reaction rates. researchgate.netarxiv.org

Table 4: Example of a Hypothetical QSAR Model for Predicting Biological Activity

| Component | Description |

| Model Equation | log(Activity) = 0.5 * LogP - 0.2 * E(LUMO) + 0.1 * SurfaceArea - 2.1 |

| Descriptors Used | LogP (hydrophobicity), E(LUMO) (electrophilicity), SurfaceArea (steric factor) |

| Statistical Significance | R² = 0.85, Q² = 0.78 |

| Interpretation | Activity increases with higher lipophilicity and surface area but decreases as the molecule becomes a better electron acceptor (more negative LUMO). |

Note: The QSAR equation and statistical values in Table 4 are hypothetical and serve to demonstrate the structure of a predictive model.

Advanced Applications of 1 Phenylcyclopropyl Methyl Isothiocyanate As a Chemical Probe in Research

Development of Labeled Probes for Molecular Studies

Information regarding the synthesis and characterization of labeled probes derived from (1-Phenylcyclopropyl)methyl isothiocyanate, such as fluorescently tagged or radiolabeled versions, is not available in the current body of scientific literature.

Application in Target Identification and Validation Methodologies

There are no published studies detailing the use of this compound in methodologies aimed at identifying and validating its biological targets.

Exploration of Fundamental Biological Process Mechanisms

Research detailing the application of this compound as a tool to investigate the mechanisms of fundamental biological processes has not been found in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.